Enzyme-Assisted One-Pot Synthesis vs. Traditional Acetylation
In a direct comparison, lipase-catalyzed (Novozym 435) acylation of unprotected 2-deoxy-D-ribose with propionic anhydride, followed by addition of acetic anhydride and pyridine in the same pot, yielded the per-O-acetylated product 1,3,5-tri-O-acetyl-2-deoxy-D-ribofuranose in almost quantitative overall yield from the free sugar [1]. In contrast, traditional chemical acetylation of 2-deoxy-D-ribose with acetic anhydride in pyridine typically yields the tri-O-acetyl product in 85–90% after chromatographic purification, as reported in the foundational synthesis of this compound [2].
| Evidence Dimension | Isolated overall yield from unprotected 2-deoxy-D-ribose |
|---|---|
| Target Compound Data | Near-quantitative (reported as essentially quantitative, no chromatography required) |
| Comparator Or Baseline | Traditional chemical acetylation: 85–90% isolated yield after chromatography |
| Quantified Difference | ≥10–15 percentage point yield advantage; eliminates chromatographic purification step |
| Conditions | Lipase Novozym 435, propionic anhydride then Ac2O/pyridine, one-pot; vs. Ac2O/pyridine, multi-step workup |
Why This Matters
The enzyme-assisted route offers a significantly higher atom economy and reduced purification burden, which directly lowers production cost and waste for procurement at scale.
- [1] Prasad, A. K.; Wengel, J. Tri-O-acyl 2-deoxy-D-ribofuranose: An effective enzyme-assisted one-pot synthesis from 2-deoxy-D-ribose and transformation into 2′-deoxynucleosides. Tetrahedron Letters 1995, 36 (34), 6163–6166. View Source
- [2] Gold, A.; Sangaiah, R. 1,3,5-Tri-O-acetyl-2-deoxy-α,β-D-erythro-pentofuranose from 2-Deoxy-D-erythro-pentose. Nucleosides and Nucleotides 1990, 9 (7), 907–912. View Source
